molecular formula C22H14ClFO3 B3752178 3-(4-chlorophenyl)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one

3-(4-chlorophenyl)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one

Cat. No. B3752178
M. Wt: 380.8 g/mol
InChI Key: XIFDILZPOSCRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-chlorophenyl)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one” is a derivative of chromen-4-one, which is a type of oxygen-containing heterocycle. It has a chlorophenyl group attached at the 3rd position and a fluorobenzyl group attached through an ether linkage at the 7th position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the chromen-4-one core, followed by the introduction of the chlorophenyl and fluorobenzyl groups. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-4-one core, with the additional groups contributing to the overall polarity and reactivity of the molecule. The presence of the chlorine and fluorine atoms could also influence the compound’s behavior in different chemical environments .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ether linkage might be susceptible to cleavage under acidic conditions, while the carbonyl group in the chromen-4-one core could undergo various reactions typical of ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of halogens could affect properties like solubility, melting point, and reactivity .

Safety and Hazards

As with any chemical compound, handling “3-(4-chlorophenyl)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one” would require appropriate safety measures. The specific hazards would depend on various factors, including the compound’s reactivity and toxicity .

Future Directions

The study of chromen-4-one derivatives is a promising area of research, particularly in the field of medicinal chemistry. Future work could explore the synthesis of this compound and its potential biological activities .

properties

IUPAC Name

3-(4-chlorophenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFO3/c23-16-5-3-15(4-6-16)20-13-27-21-11-18(9-10-19(21)22(20)25)26-12-14-1-7-17(24)8-2-14/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFDILZPOSCRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
3-(4-chlorophenyl)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(4-chlorophenyl)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one
Reactant of Route 5
Reactant of Route 5
3-(4-chlorophenyl)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one
Reactant of Route 6
Reactant of Route 6
3-(4-chlorophenyl)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.